N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a difluoromethyl group and the other with an isopropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide.
Substitution with the isopropyl group: This can be done using isopropyl halides under basic conditions.
Coupling of the two pyrazole rings: This step typically involves the use of coupling reagents such as EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents such as sodium azide or thiols.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-(difluoromethyl)-1H-pyrazol-5-yl derivatives: These compounds share the difluoromethyl group but may differ in other substituents.
1-(propan-2-yl)-1H-pyrazol-4-amine derivatives: These compounds share the isopropyl group but may differ in other substituents.
Other pyrazole derivatives: Compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide have similar structures but different functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique properties and applications .
Properties
Molecular Formula |
C11H15F2N5 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C11H15F2N5/c1-8(2)17-7-9(5-16-17)14-6-10-3-4-15-18(10)11(12)13/h3-5,7-8,11,14H,6H2,1-2H3 |
InChI Key |
OCVUXMCSDQVMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC=NN2C(F)F |
Origin of Product |
United States |
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